2,2-Difluoro-4-methyl-1,3-benzodioxole
Overview
Description
The 2,2-difluorobenzodioxole moiety, which includes 2,2-Difluoro-4-methyl-1,3-benzodioxole, has been proposed in medicinal chemistry research as a potential metabolically more stable derivative of the benzodioxole fragment . It is an important chemical group comprising perfluorodiethers, used in commercial anesthetics, drugs, fungicides, and insecticides .
Synthesis Analysis
The synthesis of this compound involves several steps. The intermediate 2,2-difluoro-1,3-benzodioxol-4-aldehyde, which is used for synthesizing many medicines and pesticides, can be obtained through chlorination fluorination, bromination, and hydrolysis reactions using 4-methyl-2,2-dichloro-1,3-benzodioxole as the starting material .Molecular Structure Analysis
The molecular formula of this compound is C8H6F2O2. The structure of the molecule can be represented by the SMILES stringFC1(F)Oc2ccccc2O1
. Chemical Reactions Analysis
The conversion of 2,2-difluoro-1,3-benzodioxole, an exceptionally acidic arene, via a 4-lithiated intermediate into more than three dozen new derivatives was conceived as a case study .Physical and Chemical Properties Analysis
The physical form of this compound is liquid. It has a refractive index of 1.444 and a density of 1.303 g/mL at 25 °C .Scientific Research Applications
Synthetic Chemistry and Functionalization : The 2,2-difluorobenzodioxole moiety is explored for its potential in medicinal chemistry, particularly as a metabolically stable derivative of the benzodioxole fragment. It is used in the synthesis of various derivatives, like 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, which can be further functionalized for diverse applications (Catalani, Paio, & Perugini, 2010).
Organic Methodology Development : 2,2-Difluoro-1,3-benzodioxole's exceptionally acidic nature makes it a subject for organometallic methodology studies. Its conversion into various derivatives provides insights into chemical reactions and molecular interactions, significantly contributing to the field of organic chemistry (Schlosser, Gorecka, & Castagnetti, 2003).
Intermediate in Pharmaceutical Synthesis : Its role as a key intermediate in synthesizing fungicides, like fludioxonil, highlights its importance in agricultural chemistry. The study of its synthesis process, focusing on improving yield and purity, is crucial for efficient production (Zhang Zhi-rong, 2011).
Structural Studies and Crystallography : The crystal structure of compounds containing the 2,2-difluoro-1,3-benzodioxole ring system, like 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile, provides valuable data for understanding molecular conformations and interactions, which is significant in the field of material science and molecular biology (Meng, Hou, Yu, & Gao, 2011).
Radiotracer Synthesis for Imaging Applications : The synthesis of carbon-11-labeled CK1 inhibitors, derived from 2,2-difluoro-1,3-benzodioxole, for potential use as PET radiotracers in imaging Alzheimer's disease, shows its applicability in the field of diagnostic imaging and neurology (Gao, Wang, & Zheng, 2018).
- omeric biarylbisphosphines from 2,2-difluoro-1,3-benzodioxole demonstrates its utility in the synthesis of ligands for enantioselective catalysts. These catalysts are crucial in producing pharmaceuticals and other fine chemicals with specific chirality (Leroux, Gorecka, & Schlosser, 2004).
- Antifungal Agent Synthesis : 2,2-Difluoro-1,3-benzodioxole is used in the design and synthesis of new antifungal 1,2,4-triazoles, indicating its role in developing novel pharmaceutical agents. The compounds synthesized from it exhibit significant antifungal activities, highlighting its potential in drug development (Eto, Kaneko, & Sakamoto, 2000).
Mechanism of Action
- Experimental evidence suggests that Pseudomonas putida F1 catalyzes the defluorination of DFBD, converting it into other metabolites .
- Notably, all these metabolites retain the difluoromethylene group, and no fluoride ions are released .
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Future Directions
The 2,2-difluorobenzodioxole moiety has been proposed in medicinal chemistry research as a potential metabolically more stable derivative of the benzodioxole fragment . The Pseudomonas genome database and other databases revealed hundreds of bacteria with enzymes sharing high amino acid sequence identity to toluene dioxygenase from P. putida F1, suggesting the mechanism revealed here may apply to the defluorination of 2,2-Difluoro-4-methyl-1,3-benzodioxole-containing compounds in the environment .
Biochemical Analysis
Biochemical Properties
2,2-Difluoro-4-methyl-1,3-benzodioxole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the degradation of certain compounds, leading to the formation of transformation products such as 2,3-dihydroxybenzoic acid
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the bacterial community composition in bioreactors, leading to changes in the diversity and function of microbial populations . These effects are essential for understanding how the compound can be used in environmental and industrial applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. For instance, it has been observed to undergo defluorination and decyanation, resulting in the formation of various metabolites
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can undergo degradation, leading to the formation of transformation products over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while at higher doses, it can lead to toxic or adverse effects. For instance, studies have shown that the compound can affect the production of pro-inflammatory molecules in certain cell types . Understanding these dosage effects is essential for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For example, the compound has been shown to undergo defluorination and decyanation, resulting in the formation of metabolites such as 2,3-dihydroxybenzoic acid
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors to consider. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, studies have shown that the compound can be transported within microbial cells, leading to changes in their metabolic activity
Subcellular Localization
The subcellular localization of this compound is crucial for understanding its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, the compound has been observed to localize within microbial cells, affecting their metabolic activity
Properties
IUPAC Name |
2,2-difluoro-4-methyl-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-5-3-2-4-6-7(5)12-8(9,10)11-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGXAMYQIOWWOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446755 | |
Record name | 1,3-Benzodioxole, 2,2-difluoro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72769-03-0 | |
Record name | 1,3-Benzodioxole, 2,2-difluoro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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